Cas no 2013345-02-1 (1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid)

1-(2-Methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid is a specialized organic compound featuring a cyclobutane ring substituted with a carboxylic acid group and a 2-methyl-6-nitrophenyl moiety. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for constructing complex molecules in pharmaceutical and agrochemical research. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring enhances its utility in selective functionalization reactions. The cyclobutane scaffold contributes to conformational rigidity, which can be leveraged in drug design to modulate bioavailability or target binding. Its carboxylic acid group further allows for derivatization or salt formation, broadening its applicability in fine chemical synthesis.
1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid structure
2013345-02-1 structure
Product name:1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid
CAS No:2013345-02-1
MF:C12H13NO4
MW:235.235923528671
CID:6268561
PubChem ID:165665794

1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid
    • EN300-1830500
    • 2013345-02-1
    • Inchi: 1S/C12H13NO4/c1-8-4-2-5-9(13(16)17)10(8)12(11(14)15)6-3-7-12/h2,4-5H,3,6-7H2,1H3,(H,14,15)
    • InChI Key: OEYCVTNUPQGFAF-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C(=CC=CC=2C)[N+](=O)[O-])CCC1)=O

Computed Properties

  • Exact Mass: 235.08445790g/mol
  • Monoisotopic Mass: 235.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.1Ų
  • XLogP3: 2.5

1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1830500-5.0g
1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid
2013345-02-1
5g
$2981.0 2023-06-01
Enamine
EN300-1830500-0.5g
1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid
2013345-02-1
0.5g
$1084.0 2023-09-19
Enamine
EN300-1830500-2.5g
1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid
2013345-02-1
2.5g
$2211.0 2023-09-19
Enamine
EN300-1830500-1g
1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid
2013345-02-1
1g
$1129.0 2023-09-19
Enamine
EN300-1830500-0.1g
1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid
2013345-02-1
0.1g
$993.0 2023-09-19
Enamine
EN300-1830500-0.25g
1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid
2013345-02-1
0.25g
$1038.0 2023-09-19
Enamine
EN300-1830500-0.05g
1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid
2013345-02-1
0.05g
$948.0 2023-09-19
Enamine
EN300-1830500-10.0g
1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid
2013345-02-1
10g
$4421.0 2023-06-01
Enamine
EN300-1830500-5g
1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid
2013345-02-1
5g
$3273.0 2023-09-19
Enamine
EN300-1830500-10g
1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid
2013345-02-1
10g
$4852.0 2023-09-19

1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid Related Literature

Additional information on 1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid

Comprehensive Overview of 1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid (CAS No. 2013345-02-1)

1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid (CAS No. 2013345-02-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique cyclobutane ring and nitrophenyl moiety, serves as a versatile intermediate in the synthesis of bioactive molecules. Its structural features make it particularly valuable for designing enzyme inhibitors and small-molecule therapeutics, aligning with current trends in precision medicine and drug discovery.

The growing demand for nitrogen-containing heterocycles in modern chemistry has propelled interest in compounds like 1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid. Researchers are actively exploring its potential in catalysis and material science, especially for applications requiring photoactive properties or molecular recognition. Its carboxylic acid functionality further enhances its utility in peptide coupling and bioconjugation, addressing key challenges in biopharmaceutical formulation.

Recent studies highlight the compound's relevance in sustainable chemistry, as its synthesis can be optimized using green solvents and energy-efficient protocols. This aligns with the global push toward eco-friendly synthesis and circular economy principles. Additionally, its nitro group offers opportunities for selective reduction reactions, a topic frequently searched in organic synthesis databases and AI-driven retrosynthesis tools.

From an industrial perspective, CAS No. 2013345-02-1 is increasingly referenced in patents related to crop protection agents and veterinary pharmaceuticals. Its structural motif appears in compounds targeting pest resistance and anti-inflammatory pathways, reflecting cross-disciplinary applications. Analytical methods such as HPLC-MS and NMR spectroscopy are commonly employed to characterize its purity, a frequent query among quality control specialists.

The compound's structure-activity relationship (SAR) is another hot topic, particularly in computational chemistry forums. Molecular docking simulations suggest its potential as a scaffold for kinase inhibitors, a class of drugs dominating oncology research. This connects to trending searches about personalized cancer therapies and targeted drug delivery systems.

In material science, derivatives of 1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid show promise for organic electronics, particularly in semiconductor layers and OLED components. Its electron-withdrawing nitro group and rigid cyclobutane core contribute to interesting charge transport properties, making it relevant for next-gen flexible displays technology.

Regulatory aspects of this compound frequently appear in REACH compliance discussions, with particular focus on its biodegradation profile and ecotoxicological data. These parameters are critical for researchers comparing structural analogs or evaluating green chemistry metrics – a rapidly growing niche in chemical literature.

For synthetic chemists, the crystallization behavior of CAS 2013345-02-1 remains a practical concern, often searched alongside terms like polymorph control and salt formation. Recent advancements in process chemistry have enabled more reproducible synthesis routes, reducing the cost-of-goods for scale-up operations – a key consideration for contract manufacturing organizations (CMOs).

The compound's spectral data (IR, Raman) is increasingly shared in open-access chemistry platforms, supporting the movement toward reproducible research. This transparency addresses common pain points in method validation and inter-laboratory comparisons, topics that dominate analytical chemistry forums.

Looking ahead, 1-(2-methyl-6-nitrophenyl)cyclobutane-1-carboxylic acid is poised to play a role in emerging fields like proteolysis targeting chimeras (PROTACs) and click chemistry applications. Its balanced lipophilicity (LogP) and hydrogen bonding capacity make it a candidate for fragment-based drug design – currently one of the most searched topics in medicinal chemistry literature.

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